molecular formula C8H4IN3 B1604238 3-Iodo-1H-indazole-4-carbonitrile CAS No. 944898-93-5

3-Iodo-1H-indazole-4-carbonitrile

Cat. No. B1604238
CAS RN: 944898-93-5
M. Wt: 269.04 g/mol
InChI Key: ASELKRKBVMZMSK-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazole-4-carbonitrile is a chemical compound with the molecular formula C8H4IN3. It has a molecular weight of 269.04 . This compound is used in various scientific experiments due to its unique properties.


Synthesis Analysis

The synthesis of indazoles, including 3-Iodo-1H-indazole-4-carbonitrile, has been a topic of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-Iodo-1H-indazole-4-carbonitrile consists of an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings, substituted at the 3rd position with an iodine atom and at the 4th position with a carbonitrile group .

Scientific Research Applications

Suzuki-Type Cross-Coupling Reaction

The compound is used in the Suzuki-Type Cross-Coupling Reaction of unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate . This method allows access to 3-vinylated indazoles selectively and directly without the need for N-protection . These 3-vinylindazoles could be interesting synthetic intermediates allowing access to biologically active molecules .

Synthesis of 1H- and 2H-indazoles

“3-Iodo-1H-indazole-4-carbonitrile” is used in the synthesis of 1H- and 2H-indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

HIV Protease Inhibitors

Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .

Serotonin Receptor Antagonists

The compound is used in the production of serotonin receptor antagonists .

Aldol Reductase Inhibitors

It is also used in the synthesis of aldol reductase inhibitors .

Acetylcholinesterase Inhibitors

The compound is used in the production of acetylcholinesterase inhibitors .

Anticancer Drugs

Indazole-containing heterocyclic compounds, such as “3-Iodo-1H-indazole-4-carbonitrile”, have been widely used as anticancer drugs . For example, niraparib has been widely used for the treatment of recurrent epithelial ovarian, fallopian tube, breast, and prostate cancer .

Tyrosine Kinase Inhibitors

The compound is also used in the production of tyrosine kinase inhibitors , such as pazopanib and axitinib, which are approved by the FDA for renal cell carcinoma .

properties

IUPAC Name

3-iodo-2H-indazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASELKRKBVMZMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646714
Record name 3-Iodo-2H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1H-indazole-4-carbonitrile

CAS RN

944898-93-5
Record name 3-Iodo-2H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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